molecular formula C16H20N4O2S B12344985 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide

Cat. No.: B12344985
M. Wt: 332.4 g/mol
InChI Key: SPZWHCREYFEFIE-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide is a synthetic compound belonging to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves the reaction of 1,3-disubstituted thioureas with chloroacetylchloride . This reaction is highly efficient and can be performed in the absence of a base. The regioselectivity of the product is dependent on the pKa values of the amines involved . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its inhibition of TNF-α is achieved through binding to the TNF-α receptor, thereby preventing the activation of downstream inflammatory pathways . This compound may also interact with other molecular targets, depending on its specific application.

Comparison with Similar Compounds

Similar compounds to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide include other thiazolidinones such as 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid . These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. The uniqueness of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide lies in its specific molecular interactions and potential therapeutic applications.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C16H20N4O2S/c17-16-19-15(22)13(23-16)10-14(21)18-11-4-6-12(7-5-11)20-8-2-1-3-9-20/h4-7,13H,1-3,8-10H2,(H,18,21)(H2,17,19,22)

InChI Key

SPZWHCREYFEFIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC(=N)S3

Origin of Product

United States

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